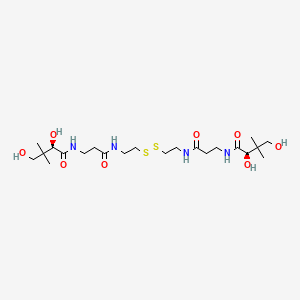

Pantethine

Description

This compound is a naturally occurring compound synthesized in the body from pantothenic acid (vitamin B5) via addition of cysteamine. It consists of two molecules of pantetheine that form a dimer via disufide linkages, and acts as an intermediate in the production of Coenzyme A. Coenzyme A plays an essential role as a cofactor in the metabolism of lipids and carbohydrates including fatty acid oxidation, carbohydrate metabolism, pyruvate degradation, and amino acid catabolism. This compound is available as a dietary supplement for lowering blood cholesterol and triglycerides.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

RN given refers to cpd without isomeric designation; structure

Properties

IUPAC Name |

(2R)-N-[3-[2-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42N4O8S2/c1-21(2,13-27)17(31)19(33)25-7-5-15(29)23-9-11-35-36-12-10-24-16(30)6-8-26-20(34)18(32)22(3,4)14-28/h17-18,27-28,31-32H,5-14H2,1-4H3,(H,23,29)(H,24,30)(H,25,33)(H,26,34)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWYOLJPSHDSAL-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046815 | |

| Record name | Pantethine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Pantethine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16816-67-4, 644967-47-5 | |

| Record name | Pantethine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16816-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, N,N′-[dithiobis[2,1-ethanediylimino(3-oxo-3,1-propanediyl)]]bis[2,4-dihydroxy-3,3-dimethyl-, (2R,2′R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644967-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pantethine [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016816674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pantethine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11190 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pantethine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,R*)]-N,N'-[dithiobis[ethyleneimino(3-oxopropane-3,1-diyl)]]bis[2,4-dihydroxy-3,3-dimethylbutyramide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANTETHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K81IL792L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Pantethine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Pantethine in Coenzyme A Biosynthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

November 10, 2025

Executive Summary

Coenzyme A (CoA) is an indispensable cofactor in cellular metabolism, central to the catabolism of carbohydrates, fatty acids, and amino acids through the tricarboxylic acid (TCA) cycle. Its biosynthesis is a critical cellular process, traditionally understood to proceed from the phosphorylation of pantothenic acid (Vitamin B5). However, emerging research has illuminated the significant role of pantethine, a dimeric form of pantetheine, as a key precursor in an alternative "salvage" pathway for CoA synthesis. This pathway is of particular interest in pathological conditions where the canonical pathway is impaired, such as in Pantothenate Kinase-Associated Neurodegeneration (PKAN). This technical guide provides an in-depth exploration of the biochemical pathways governing CoA synthesis from this compound, details the key enzymes involved, presents quantitative data from clinical and preclinical studies, and outlines detailed experimental protocols for the investigation of this vital metabolic route.

Introduction to Coenzyme A

Coenzyme A is a universal and essential cofactor involved in over 100 metabolic reactions.[1] Its primary role is to act as a carrier of acyl groups, most notably as acetyl-CoA, which is a critical intermediate in cellular respiration and the biosynthesis of fatty acids, cholesterol, and other essential compounds.[2][3] The functional component of CoA is a terminal thiol (-SH) group on its 4'-phosphopantetheine moiety, which forms high-energy thioester bonds with acyl groups. The synthesis of CoA is a five-step enzymatic process conserved across prokaryotes and eukaryotes, starting from the essential nutrient pantothenic acid (Vitamin B5).[4]

The Canonical and Alternative (this compound-Mediated) CoA Biosynthesis Pathways

Cells utilize two primary routes to synthesize CoA: the canonical pathway starting from pantothenic acid and a salvage pathway that can utilize this compound.

The Canonical Pathway

The universally conserved pathway for de novo CoA synthesis involves five enzymatic steps:

-

Phosphorylation: Pantothenate is phosphorylated by Pantothenate Kinase (PanK) to form 4'-phosphopantothenate. This is the rate-limiting and primary regulatory step in the pathway.[4]

-

Cysteinylation: 4'-phosphopantothenate is condensed with cysteine by Phosphopantothenoylcysteine Synthetase (PPCS) .

-

Decarboxylation: The cysteine moiety is decarboxylated by Phosphopantothenoylcysteine Decarboxylase (PPCDC) to yield 4'-phosphopantetheine.

-

Adenylylation: An adenylyl group from ATP is transferred to 4'-phosphopantetheine by Phosphopantetheine Adenylyltransferase (PPAT) , forming dephospho-CoA.

-

Phosphorylation: Finally, dephospho-CoA is phosphorylated at the 3'-hydroxyl group of its ribose moiety by Dephospho-CoA Kinase (DPCK) to produce the active Coenzyme A.

In mammals, the final two steps are catalyzed by a single bifunctional enzyme, CoA Synthase (COASY) .

Caption: The five-step canonical pathway of Coenzyme A synthesis from Pantothenic Acid.

The this compound Salvage Pathway

This compound, the stable disulfide form of pantetheine, serves as a crucial substrate for an alternative CoA synthesis route. This pathway is particularly vital when the canonical pathway is compromised, for instance, by mutations in the PANK2 gene.[5][6]

-

Hydrolysis: Orally administered this compound is rapidly hydrolyzed into two molecules of its monomeric form, pantetheine .[7]

-

Pantetheinase Action: The enzyme pantetheinase , also known as Vanin-1 , cleaves pantetheine into pantothenic acid and cysteamine .[8][9] The liberated pantothenic acid can then enter the canonical pathway at the first step.

-

PanK Bypass: Crucially, evidence suggests a direct route for this compound/pantetheine to enter the CoA pathway, bypassing the initial PanK-catalyzed step. Pantetheine can be phosphorylated by a kinase (potentially PanK or another yet-unidentified kinase) to form 4'-phosphopantetheine , the intermediate produced by the third enzyme (PPCDC) of the canonical pathway.[5] This allows for CoA synthesis to proceed even with deficient PanK activity.

Caption: this compound metabolism and its entry points into the Coenzyme A synthesis pathway.

This salvage pathway has been demonstrated to rescue neurodegenerative phenotypes in Drosophila models of PKAN, where impaired PanK function leads to decreased CoA levels, mitochondrial dysfunction, and increased oxidative stress.[4][5][10] this compound feeding was shown to restore CoA levels, improve mitochondrial function, and increase lifespan in these models.[5]

Quantitative Analysis of this compound Supplementation

The administration of this compound has been shown to quantitatively impact metabolic parameters, most notably circulating lipid profiles and, in preclinical models, cellular CoA levels.

Effects on Lipid Metabolism

This compound is recognized for its lipid-lowering effects. A systematic review of 28 clinical trials involving 646 hyperlipidemic subjects demonstrated significant reductions in total cholesterol, LDL cholesterol, and triglycerides over a four-month period.[11]

Table 1: Average Percentage Change in Blood Lipids with this compound Supplementation (Median Dose: 900 mg/day)

| Parameter | Month 1 | Month 2 | Month 3 | Month 4 |

|---|---|---|---|---|

| Total Cholesterol | -8.7% | -11.6% | -12.6% | -15.1% |

| LDL Cholesterol | -10.4% | -15.2% | -17.7% | -20.1% |

| Triglycerides | -14.2% | -15.8% | -23.7% | -32.9% |

| HDL Cholesterol | +6.1% | +7.8% | +10.7% | +8.4%* |

Data derived from a systematic review by McRae, 2005.[11] All changes were significant except for HDL cholesterol at Month 4.

A separate triple-blinded, placebo-controlled study in a North American population at low-to-moderate cardiovascular risk also confirmed these findings.[12][13][14]

Table 2: Significant Changes in Lipid Profile vs. Placebo in Low-to-Moderate Risk Subjects

| Parameter | Time Point | Change vs. Placebo | P-value |

|---|---|---|---|

| Total Cholesterol | Week 16 | Significant Decrease | P=0.040 |

| LDL Cholesterol | Week 8 | Significant Decrease | P=0.020 |

| LDL Cholesterol | Week 16 | Significant Decrease | P=0.006 |

| Non-HDL Cholesterol | Week 16 | Significant Decrease | P=0.042 |

Data from Evans et al., 2014.[12] Dosing was 600 mg/day for weeks 1-8 and 900 mg/day for weeks 9-16.

Effects on Cellular Coenzyme A Levels

In preclinical models of PKAN where PanK function is impaired, this compound administration has been shown to restore cellular CoA concentrations. In dPANK/fbl mutant Drosophila, which exhibit severely reduced CoA levels, this compound feeding successfully restored CoA to near wild-type levels.[10] Similarly, in mammalian cells with depleted PANK2, this compound treatment rescued mitochondrial abnormalities, an effect linked to the restoration of the CoA pool.[5]

Experimental Methodologies

Investigating the role of this compound in CoA biosynthesis requires robust and sensitive analytical methods. Key protocols include the quantification of CoA and its thioesters and the measurement of pantetheinase activity.

Protocol: Quantification of CoA and Acetyl-CoA by HPLC

This protocol outlines a method for the simultaneous determination of CoA and acetyl-CoA in biological samples using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[15][16]

4.1.1 Sample Preparation (Tissue)

-

Homogenization: Freeze-clamp tissue in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in 0.5 M perchloric acid (PCA) (e.g., 2:1 v/w) while still in liquid nitrogen.[17]

-

Acid Extraction: Thaw the homogenate and add 4 M PCA (e.g., 1:10 v/w). Incubate on ice for 15-30 minutes with intermittent vortexing.[17]

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Neutralization: Carefully transfer the supernatant to a new tube. Neutralize by adding 5 M K2CO3 dropwise until the pH is between 6.0 and 7.0.

-

Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the KClO4 precipitate. The resulting supernatant contains the CoA species and is ready for HPLC analysis or storage at -80°C.

4.1.2 HPLC-UV Analysis

-

HPLC System: An HPLC system equipped with a UV detector set to 259 nm.

-

Column: A reverse-phase C18 column (e.g., 150 x 3 mm, 3 µm particle size).[15]

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: 220 mM Potassium Phosphate, pH 4.0.[18]

-

Solvent B: 98% Methanol.

-

-

Flow Rate: 0.5 mL/min.[15]

-

Injection Volume: 30 µL.[15]

-

Detection: Monitor absorbance at 259 nm. Under these conditions, CoA and acetyl-CoA have distinct retention times (e.g., ~3.8 min for CoA and ~7.8 min for acetyl-CoA).[15][16]

-

Quantification: Calculate concentrations based on a standard curve generated from known concentrations of CoA and acetyl-CoA standards.

Caption: A generalized workflow for the extraction and quantification of CoA by HPLC-UV.

Protocol: Pantetheinase (Vanin-1) Activity Assay

This protocol describes a continuous spectrophotometric assay for determining pantetheinase activity using a synthetic substrate.[19][20]

4.2.1 Principle The assay measures the hydrolysis of a synthetic substrate, such as S-pantetheine-3-pyruvate or pantothenate-p-nitroanilide.[19][21] The cleavage of the substrate by pantetheinase yields a product that can be detected spectrophotometrically, allowing for a continuous measurement of enzyme activity.

4.2.2 Reagents

-

Assay Buffer: 100 mM Phosphate buffer, pH 7.0.

-

Substrate: Pantothenate-p-nitroanilide (pPNa) or similar chromogenic substrate.

-

Sample: Plasma, serum, or tissue homogenate containing pantetheinase.

4.2.3 Procedure

-

Sample Preparation: Prepare tissue homogenates in an appropriate buffer and centrifuge to clarify. Plasma or serum samples can often be used directly.

-

Reaction Setup: In a 96-well plate or cuvette, add the sample to the assay buffer.

-

Initiate Reaction: Add the substrate (e.g., pPNa) to the well to start the reaction.

-

Spectrophotometric Reading: Immediately begin monitoring the increase in absorbance at 405 nm (for p-nitroanilide product) at room temperature or 37°C.[21]

-

Calculation: The rate of change in absorbance (slope) is directly proportional to the pantetheinase activity in the sample. Activity can be quantified using the molar extinction coefficient of the product.

Conclusion and Future Directions

This compound is more than just a derivative of Vitamin B5; it is a key substrate for a CoA salvage pathway that holds significant therapeutic potential. Its ability to bypass the rate-limiting PanK step makes it a compelling candidate for treating disorders of CoA metabolism, such as PKAN.[6][22] Furthermore, its established effects on lipid metabolism underscore its broader relevance to cardiovascular health.[23]

Future research should focus on elucidating the precise identity and regulation of the kinase responsible for phosphorylating pantetheine in the salvage pathway. Further clinical investigations are warranted to optimize dosing strategies for lipid management and to explore the efficacy of this compound in treating patients with PKAN and other neurodegenerative disorders linked to mitochondrial dysfunction. The development of more stable this compound analogs could also enhance bioavailability and therapeutic effectiveness.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. magistralbr.caldic.com [magistralbr.caldic.com]

- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 5. This compound rescues a Drosophila model for pantothenate kinase–associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound treatment is effective in recovering the disease phenotype induced by ketogenic diet in a pantothenate kinase-associated neurodegeneration mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of this compound in cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of the Vnn1 pantetheinase in tissue tolerance to stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. enduranceresearch.com [enduranceresearch.com]

- 12. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound, a derivative of vitamin B(5) used as a nutritional supplement, favorably alters low-density lipoprotein cholesterol metabolism in low- to moderate-cardiovascular risk North American subjects: a triple-blinded placebo and diet-controlled investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Pantetheine hydrolase - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Therapeutic approach with commercial supplements for pantothenate kinase-associated neurodegeneration with residual PANK2 expression levels - PMC [pmc.ncbi.nlm.nih.gov]

- 23. alzdiscovery.org [alzdiscovery.org]

Pantethine's Influence on Mitochondrial Respiration: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pantethine, the dimeric form of pantetheine and a precursor to Coenzyme A (CoA), plays a pivotal role in cellular metabolism, directly influencing mitochondrial respiration. CoA is an essential cofactor in the Krebs cycle and fatty acid β-oxidation, both central to ATP production. This document provides an in-depth technical overview of the current understanding of this compound's effects on mitochondrial function, consolidating quantitative data from key studies, detailing experimental methodologies, and illustrating the relevant biochemical pathways. The evidence presented herein underscores the therapeutic potential of this compound in conditions associated with mitochondrial dysfunction.

Introduction

Mitochondria, the powerhouses of the cell, are central to energy production through oxidative phosphorylation. Dysfunctional mitochondrial respiration is a hallmark of numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes. This compound, a derivative of vitamin B5, has emerged as a molecule of interest for its potential to modulate mitochondrial activity. Its primary mechanism of action is through its conversion to Coenzyme A, a critical component of cellular metabolism.[1][2] This whitepaper will explore the direct effects of this compound on the mitochondrial respiratory chain and associated metabolic processes.

Biochemical Pathway: From this compound to Coenzyme A

This compound serves as a direct precursor to Coenzyme A, bypassing several enzymatic steps required for the conversion of pantothenic acid (Vitamin B5) to CoA.[3][4] This salvage pathway is particularly relevant in pathological conditions where the de novo synthesis of CoA may be impaired.

The conversion process is as follows:

-

This compound is hydrolyzed to two molecules of pantetheine .

-

Pantetheine is then phosphorylated to 4'-phosphopantetheine .

-

4'-phosphopantetheine enters the final steps of the CoA biosynthetic pathway, ultimately yielding Coenzyme A .

This pathway highlights this compound as a potentially more efficient means of increasing intracellular CoA pools compared to pantothenic acid supplementation.[5]

Figure 1: this compound to Coenzyme A metabolic pathway.

Quantitative Effects on Mitochondrial Respiration

Several studies have quantified the impact of this compound on key parameters of mitochondrial function. The data consistently demonstrates a positive influence on oxygen consumption and the activity of respiratory chain complexes.

Oxygen Consumption Rate (OCR)

In a mouse model of pantothenate kinase-associated neurodegeneration (PKAN), a condition characterized by impaired CoA synthesis, this compound treatment was shown to significantly increase mitochondrial oxygen consumption in brain tissue.[6]

| Condition | Basal OCR (pmol O2/min/mg protein) | ADP-stimulated OCR (pmol O2/min/mg protein) | Oligomycin-inhibited OCR (pmol O2/min/mg protein) |

| Pank2+/+ (Wild-Type) | ~15 | ~40 | ~10 |

| Pank2+/+ with this compound | ~20 | ~80 | ~15 |

| Pank2-/- (PKAN model) | ~12 | ~25 | ~8 |

| Pank2-/- with this compound | ~18 | ~50 | ~12 |

Data adapted from a study on a mouse model of pantothenate kinase-associated neurodegeneration.[6]

Mitochondrial Complex I Activity

This compound has been demonstrated to preserve the activity of mitochondrial complex I, a critical component of the electron transport chain, in the face of neurotoxic insults. In a mouse model of Parkinson's disease using the neurotoxin MPP+, this compound treatment maintained higher complex I activity compared to saline-treated controls.[7]

| MPP+ Concentration (mM) | Saline-Treated (% of control) | This compound-Treated (% of control) |

| 0 | 100 | 100 |

| 1.25 | ~70 | ~90 |

| 2.5 | ~50 | ~75 |

| 5 | ~30 | ~60 |

Data represents the preservation of mitochondrial complex I activity in the presence of MPP+.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on mitochondrial respiration.

Isolation of Mitochondria from Rat Liver

This protocol describes the differential centrifugation method for isolating mitochondria from fresh rat liver tissue.[1][2][8]

Materials:

-

Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

-

Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, pH 7.4.

-

Bovine Serum Albumin (BSA), fatty acid-free.

-

Dounce homogenizer with a loose-fitting pestle.

-

Refrigerated centrifuge.

Procedure:

-

Euthanize the rat according to approved animal care protocols and immediately excise the liver.

-

Place the liver in ice-cold Isolation Buffer I to wash away excess blood.

-

Mince the liver into small pieces with scissors in a beaker containing fresh, ice-cold Isolation Buffer I.

-

Transfer the minced tissue and buffer to a Dounce homogenizer.

-

Homogenize with 5-10 slow strokes of the loose-fitting pestle.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully decant the supernatant into a clean centrifuge tube.

-

Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

-

Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II and determine the protein concentration using a standard method (e.g., BCA assay).

Figure 2: Workflow for isolating mitochondria.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol outlines the use of a Seahorse XFe Analyzer to measure OCR in isolated mitochondria.[9][10][11]

Materials:

-

Seahorse XFe Analyzer and consumables (culture plates, sensor cartridges).

-

Isolated mitochondria.

-

Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.

-

Substrates: e.g., 10 mM pyruvate, 2 mM malate.

-

ADP.

-

Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A.

Procedure:

-

Hydrate the Seahorse XFe sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

-

On the day of the assay, load the injection ports of the sensor cartridge with the mitochondrial inhibitors (e.g., Port A: ADP, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A).

-

Add isolated mitochondria (typically 2-8 µg of protein per well) to a Seahorse XF plate in a final volume of 50 µL of MAS.

-

Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.

-

Add 175 µL of pre-warmed MAS containing the substrates to each well.

-

Place the cell plate in the Seahorse XFe Analyzer and initiate the calibration and measurement protocol.

-

The instrument will measure the basal OCR and then sequentially inject the compounds from the sensor cartridge to determine key parameters of mitochondrial respiration, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Signaling and Logical Relationships

This compound's beneficial effects on mitochondrial respiration are rooted in its ability to bolster the intracellular pool of Coenzyme A. This has several downstream consequences that can be visualized as a logical flow.

References

- 1. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 5. This compound and pantothenate effect on the CoA content of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound treatment is effective in recovering the disease phenotype induced by ketogenic diet in a pantothenate kinase-associated neurodegeneration mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolating mitochondria from liver tissue [ruf.rice.edu]

- 9. protocols.io [protocols.io]

- 10. 2.12. Measurement of mitochondrial oxygen consumption rate [bio-protocol.org]

- 11. agilent.com [agilent.com]

The Biochemical Pathways of Pantethine: A Technical Guide for Researchers

An In-depth Exploration of Pantethine's Metabolic and Signaling Roles for Drug Development Professionals, Researchers, and Scientists.

This technical guide provides a comprehensive overview of the biochemical pathways involving this compound, a disulfide dimer of pantetheine and a derivative of vitamin B5. This compound is a key precursor to coenzyme A (CoA), a fundamental molecule in numerous metabolic processes. This document details its role in lipid metabolism, antioxidant defense, and potential therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Biochemical Pathways

This compound's primary physiological significance lies in its role as a precursor to Coenzyme A (CoA).[1][2] Ingested this compound is hydrolyzed to pantetheine, which is then readily converted to CoA.[3][4] This conversion is more direct than the synthesis from pantothenic acid (vitamin B5), bypassing several enzymatic steps.[5] CoA is a critical cofactor in over 70 enzymatic pathways, including the metabolism of carbohydrates, lipids, and proteins.[5][6]

Coenzyme A Biosynthesis

The synthesis of CoA from this compound involves a salvage pathway that is more efficient than the de novo synthesis from pantothenic acid. This pathway underscores the therapeutic potential of this compound in conditions where CoA metabolism is impaired.

Lipid Metabolism

This compound significantly influences lipid metabolism, primarily through its impact on cholesterol and fatty acid synthesis. It has been shown to inhibit key enzymes in these pathways, leading to a reduction in circulating lipid levels.[1][3]

-

Cholesterol Synthesis: this compound administration has been observed to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][3]

-

Fatty Acid Synthesis: this compound also inhibits acetyl-CoA carboxylase, a critical enzyme in the synthesis of fatty acids.[1][3]

These inhibitory actions contribute to the observed hypolipidemic effects of this compound supplementation.

Antioxidant Pathways

This compound contributes to cellular antioxidant defense by supporting the synthesis of glutathione (GSH), a major intracellular antioxidant.[3][7] The breakdown of this compound provides cysteine, a rate-limiting amino acid for GSH synthesis.

Quantitative Data from Clinical Studies

Numerous clinical trials have investigated the effects of this compound supplementation on lipid profiles in individuals with hyperlipidemia. The following tables summarize the quantitative outcomes from these studies.

| Study Population | Dosage | Duration | Total Cholesterol Change | LDL-C Change | Triglyceride Change | HDL-C Change | Reference |

| Low to moderate cardiovascular risk | 600-900 mg/day | 16 weeks | -6% | -11% | Not Significant | Not Significant | [8][9] |

| Hyperlipoproteinemia (Type IIB) | 900 mg/day | 8 weeks | -13.5% | -13.5% | -17.8% to -30% | +10% | [10] |

| Hypercholesterolemia and high triglycerides | 900 mg/day | 8 weeks | - | -13.5% | -30% | +10% | [11] |

| Hyperlipidemia | 600 mg/day | 8 weeks | - | - | -16.5% | - | [8][12] |

Table 1: Summary of this compound's Effects on Lipid Profiles in Clinical Trials.

| Study Parameter | Details | Reference |

| Study Design | Triple-blinded, placebo- and diet-controlled | [8][9] |

| Participants | Low to moderate cardiovascular risk subjects eligible for statin therapy | [8][9] |

| Intervention | This compound (600 mg/day for weeks 1-8, 900 mg/day for weeks 9-16) or placebo, both with Therapeutic Lifestyle Changes (TLC) diet | [8][9] |

| Primary Outcome | Change in LDL-C from baseline | [8][9] |

| Adverse Events | No significant adverse reactions reported | [13] |

Table 2: Example of a Clinical Trial Protocol for this compound in Hyperlipidemia.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biochemical effects of this compound.

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This assay measures the activity of HMG-CoA reductase by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[14]

Materials:

-

HMG-CoA Reductase Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)

-

NADPH solution

-

HMG-CoA (substrate) solution

-

Purified HMG-CoA reductase enzyme

-

Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme.

-

Add the test compound (this compound) or vehicle control to the respective wells.

-

Initiate the reaction by adding the HMG-CoA substrate.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a set period (e.g., 10-15 minutes) at 37°C.

-

Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time curve.

-

Determine the percent inhibition of HMG-CoA reductase activity by comparing the rates in the presence and absence of this compound.

Acetyl-CoA Carboxylase Activity Assay (Coupled Spectrophotometric)

This non-radioactive assay couples the carboxylation of acetyl-CoA to the NADPH-dependent reduction of the product, malonyl-CoA, by malonyl-CoA reductase. The oxidation of NADPH is monitored at 365 nm.[15]

Materials:

-

MOPS buffer (pH 7.8)

-

MgCl2 solution

-

NADPH solution

-

ATP solution

-

KHCO3 solution

-

Purified Malonyl-CoA Reductase

-

Acetyl-CoA (substrate)

-

Cell extract or purified acetyl-CoA carboxylase

-

UV-transparent cuvette or microplate

-

Spectrophotometer capable of kinetic measurements at 365 nm

Procedure:

-

In a UV cuvette, prepare a reaction mixture containing MOPS buffer, MgCl2, NADPH, ATP, KHCO3, and purified malonyl-CoA reductase.

-

Add the cell extract or purified acetyl-CoA carboxylase.

-

Measure the background rate of NADPH oxidation at 365 nm.

-

Initiate the reaction by adding acetyl-CoA and mix quickly.

-

Monitor the decrease in absorbance at 365 nm over time.

-

Subtract the background rate from the reaction rate to determine the specific activity of acetyl-CoA carboxylase.

Quantification of Cellular Coenzyme A by HPLC

This method allows for the quantification of total CoA in cell and tissue samples. It involves the hydrolysis of CoA thioesters to free CoA, derivatization, and subsequent analysis by high-performance liquid chromatography (HPLC).[12][16][17]

Materials:

-

Cell or tissue samples

-

KOH solution

-

Trizma-HCl buffer (pH 8.0)

-

Monobromobimane (mBBr) for derivatization

-

Acetic acid

-

HPLC system with a C18 column and UV or fluorescence detector

-

CoA standard

Procedure:

-

Homogenize cell or tissue samples in a cold buffer.

-

Alkaline hydrolysis of CoA thioesters to free CoA using KOH.

-

Neutralize the sample and derivatize the free thiol group of CoA with mBBr.

-

Stop the reaction with acetic acid.

-

Separate the derivatized CoA (CoA-bimane) using a C18 HPLC column.

-

Detect the CoA-bimane using a UV (393 nm) or fluorescence (Ex: 393 nm, Em: 470 nm) detector.

-

Quantify the amount of CoA by comparing the peak area to a standard curve generated with a known concentration of CoA.

Analysis of Gut Microbiome Composition (16S rRNA Gene Sequencing)

This method is used to assess changes in the gut microbial community in response to this compound supplementation. It involves sequencing the 16S ribosomal RNA (rRNA) gene, a marker for bacterial identification.[11][18]

Materials:

-

Fecal samples

-

DNA extraction kit

-

PCR primers targeting a hypervariable region of the 16S rRNA gene (e.g., V4)

-

PCR reagents

-

DNA sequencing platform (e.g., Illumina MiSeq)

-

Bioinformatics software for data analysis (e.g., QIIME, mothur)

Procedure:

-

Collect fecal samples before and after the intervention period with this compound.

-

Extract total DNA from the fecal samples.

-

Amplify a specific hypervariable region of the 16S rRNA gene using PCR.

-

Sequence the PCR amplicons using a high-throughput sequencing platform.

-

Process the sequencing data to remove low-quality reads and chimeras.

-

Cluster the sequences into Operational Taxonomic Units (OTUs) based on sequence similarity (e.g., 97%).

-

Assign taxonomy to each OTU by comparing the sequences to a reference database (e.g., Greengenes, SILVA).

-

Analyze the microbial diversity (alpha and beta diversity) and the relative abundance of different bacterial taxa between the control and this compound-treated groups.

In Vitro Neuroprotection Assay

This assay evaluates the potential of this compound to protect neuronal cells from toxic insults, such as those induced by amyloid-beta (Aβ) in models of Alzheimer's disease.[2][19][20]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Cell culture medium and supplements

-

Neurotoxic agent (e.g., Aβ oligomers)

-

Test compound (this compound)

-

Reagents for assessing cell viability (e.g., MTT, LDH assay)

-

Fluorescence microscope for imaging

-

Reagents for measuring markers of apoptosis (e.g., caspase activity assay) or oxidative stress (e.g., ROS detection reagents)

Procedure:

-

Culture neuronal cells to a suitable confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified period.

-

Expose the cells to the neurotoxic agent (e.g., Aβ oligomers) for a duration known to induce cell death.

-

Assess cell viability using methods like the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).

-

Optionally, measure markers of apoptosis (e.g., caspase-3 activity) or oxidative stress (e.g., intracellular ROS levels) to elucidate the mechanism of protection.

-

Compare the viability and other markers in this compound-treated cells to untreated and vehicle-treated controls.

Signaling Pathways and Molecular Interactions

The therapeutic effects of this compound extend beyond its role as a CoA precursor and are mediated through the modulation of key signaling pathways.

PPAR-alpha Activation

This compound has been suggested to activate Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in fatty acid oxidation.[21] Activation of PPARα can lead to an increase in the expression of genes involved in lipid catabolism, contributing to the reduction of triglyceride levels.

SREBP-1c Regulation

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a key transcription factor that controls the expression of genes involved in fatty acid synthesis. Some studies suggest that this compound may downregulate the activity of SREBP-1c, leading to a decrease in lipogenesis.[22]

Conclusion

This compound is a multifaceted molecule with significant implications for cellular metabolism and signaling. Its role as a direct precursor to Coenzyme A, coupled with its ability to modulate key enzymes and transcription factors involved in lipid metabolism and antioxidant defense, positions it as a promising agent for further investigation in the context of cardiovascular diseases, metabolic disorders, and neurodegenerative conditions. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying its beneficial effects.

References

- 1. Characterization of the Gut Microbiome Using 16S or Shotgun Metagenomics | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. enduranceresearch.com [enduranceresearch.com]

- 6. Coenzyme A fueling with this compound limits autoreactive T cell pathogenicity in experimental neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documentsdelivered.com [documentsdelivered.com]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Controlled evaluation of this compound, a natural hypolipidemic compound, in patients with different forms of hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Best practice for wildlife gut microbiome research: A comprehensive review of methodology for 16S rRNA gene investigations [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. naturalhealthresearch.org [naturalhealthresearch.org]

- 14. assaygenie.com [assaygenie.com]

- 15. static.igem.org [static.igem.org]

- 16. Quantification of Coenzyme A in Cells and Tissues [jove.com]

- 17. [PDF] Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | Semantic Scholar [semanticscholar.org]

- 18. Current Methods for Studying the Human Microbiome - Environmental Chemicals, the Human Microbiome, and Health Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. PPARalpha controls the intracellular coenzyme A concentration via regulation of PANK1alpha gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Whitepaper: Pantethine as a Prodrug for Cysteamine Delivery

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pantethine, the stable disulfide dimer of pantetheine, serves as a crucial metabolic precursor to the bioactive aminothiol, cysteamine. Following oral administration, this compound undergoes rapid enzymatic hydrolysis, primarily mediated by pantetheinase (Vanin-1), to yield pantothenic acid (Vitamin B5) and cysteamine.[1][2] This conversion is efficient, with this compound itself often being undetectable in plasma.[1][3] The liberated cysteamine is the active moiety responsible for the therapeutic effects observed in various experimental and clinical settings, most notably in the treatment of nephropathic cystinosis and in the modulation of lipid profiles.[2][4] This document provides a comprehensive technical overview of the biochemical conversion of this compound to cysteamine, its pharmacokinetic profile, mechanisms of action, and the experimental methodologies used to investigate its effects.

Introduction

This compound is a naturally occurring compound derived from pantothenic acid and is an intermediate in the biosynthesis of Coenzyme A (CoA).[5][6] While its role in CoA metabolism is significant, its function as a prodrug for cysteamine has garnered substantial interest in drug development. Cysteamine is a potent cystine-depleting agent used as the primary treatment for cystinosis, a rare lysosomal storage disorder.[4][7] However, cysteamine administration can be associated with intolerance.[1] this compound offers a potential alternative delivery mechanism.[1][8] Furthermore, the lipomodulating effects of this compound, including the reduction of serum cholesterol and triglycerides, are believed to be mediated by its hydrolysis product, cysteamine.[2][9] Understanding the conversion pathway and the downstream effects of the resulting cysteamine is critical for leveraging this compound in therapeutic applications.

Biochemical Conversion of this compound to Cysteamine

The metabolic journey from this compound to cysteamine is a direct, two-step enzymatic process. First, the disulfide bond of this compound is reduced to form two molecules of its monomer, pantetheine. Subsequently, the enzyme pantetheinase, highly active in the intestinal mucosa and plasma, hydrolyzes pantetheine into its two constituent components: pantothenic acid and cysteamine.[1][10]

The primary enzyme responsible for this hydrolysis is Vanin-1 (VNN1), an ectoenzyme highly expressed in the liver, intestine, and kidney.[10] The resulting cysteamine can then be oxidized to its disulfide form, cystamine, or participate in various cellular processes.[2][10]

Caption: Biochemical pathway of this compound conversion to cysteamine.

Pharmacokinetics and Metabolism

Studies in humans demonstrate that orally administered this compound is rapidly and extensively hydrolyzed, to the extent that the parent compound is not detectable in plasma.[1][3] The metabolic products, however, show distinct pharmacokinetic profiles.

In a study involving children with cystinosis treated with oral D-pantethine, plasma cysteamine concentrations were comparable to those achieved with equivalent doses of cysteamine itself.[1] Peak plasma concentrations of pantothenic acid occurred approximately 2.5 hours after administration.[1][3] The elimination of the resulting pantothenate follows a two-compartment model with a slow elimination half-life.[1]

| Parameter | Value | Subject/Model | Reference |

| Pantetheinase Activity | |||

| Michaelis Constant (Km) | 4.6 µM | Rat Intestinal Enzyme | [1][3] |

| Optimal pH | Broad plateau (4-9) | Rat Intestinal Enzyme | [1][3] |

| Pantothenate Pharmacokinetics (post-pantethine) | |||

| Time to Peak (Tmax) | ~2.5 hours | Cystinotic Children | [1][3] |

| Elimination Half-life (t½) | ~28 hours | Cystinotic Children | [1][3] |

| Cysteamine Pharmacokinetics (post-pantethine) | |||

| Plasma Concentration | Similar to equivalent doses of pure cysteamine | Cystinotic Children | [1] |

Table 1: Pharmacokinetic and Enzymatic Parameters.

Mechanism of Action: Cysteamine in Cystinosis

The therapeutic utility of this compound in nephropathic cystinosis is entirely dependent on its conversion to cysteamine.[4] Cystinosis is characterized by the accumulation of cystine crystals within the lysosomes of cells due to a defective transporter.[7] Cysteamine acts by entering the lysosome, where it participates in a thiol-disulfide exchange reaction with the accumulated cystine. This reaction cleaves the cystine molecule, forming cysteine and a mixed disulfide of cysteamine and cysteine.[4] Both of these smaller molecules can then exit the lysosome via existing transporters, effectively clearing the harmful cystine accumulation.[4][7]

Caption: Mechanism of cysteamine-mediated cystine depletion in lysosomes.

Experimental Evidence and Quantitative Data

The efficacy of this compound as a cysteamine precursor has been demonstrated in various models, from cell cultures to human clinical studies. These studies provide quantitative data on its effects on both cystine depletion and lipid modulation.

| Study Type | Model | This compound/Cystamine Dose | Outcome | % Change | Reference |

| Cystinosis Treatment | |||||

| Clinical Study | Cystinotic Children | 70-1,000 mg/kg/day | WBC Cystine Depletion | Up to 80% | [1][3] |

| In Vitro Study | Cystinotic Fibroblasts | Not specified | Cystine Depletion | As effective as cystamine | [4] |

| Lipid Modulation | |||||

| Clinical Study | Cystinotic Children | 70-1,000 mg/kg/day | Serum Cholesterol | -14% (average) | [1][3] |

| Clinical Trial | Hyperlipidemic Patients | 900 mg/day | Triglycerides (TG) | -16.5% | [6][11] |

| Clinical Trial | Hyperlipidemic Patients | 900 mg/day | Total Cholesterol (TC) | -6% | [11] |

| Clinical Trial | Hyperlipidemic Patients | 900 mg/day | LDL Cholesterol (LDL-C) | -11% | [11] |

| In Vivo Study | Cholesterol-fed Rabbits | Equimolar to cystamine | Plasma Cholesterol | Significantly lowered | [2] |

| In Vivo Study | Diabetic Rats | 0.1% in diet | Plasma Free Fatty Acids | Significantly lowered | [2] |

Table 2: Summary of Quantitative Data from Key Studies.

Key Experimental Methodologies

Investigating the role of this compound as a cysteamine precursor requires robust experimental and analytical protocols.

In Vivo Animal Models

-

Cholesterol-Fed Rabbit Model: Used to assess lipid-lowering effects. Rabbits are typically fed a high-cholesterol diet (e.g., 0.5%) with or without oral this compound or equimolar cystamine. Plasma cholesterol levels are monitored over the study period to determine efficacy.[2]

-

Streptozotocin-Induced Diabetic Rat Model: Used to study effects on dyslipidemia associated with diabetes. Diabetes is induced with a single injection of streptozotocin (e.g., 40 mg/kg). Rats are then fed a diet containing this compound (e.g., 0.1%) for a set period (e.g., 2 weeks), after which plasma free fatty acids and other lipid markers are analyzed.[2]

Analytical Quantification of Cysteamine

The measurement of cysteamine in biological samples is challenging due to its lack of a chromophore and its susceptibility to oxidation.[12] High-performance liquid chromatography (HPLC) is the predominant method.

-

Protocol: HPLC with Electrochemical Detection

-

Sample Preparation: Homogenize tissue or plasma samples rapidly on ice to prevent post-mortem production of cysteamine.[13]

-

Reduction: Treat the sample with a reducing agent like tributylphosphine to convert any cystamine and mixed disulfides back to free cysteamine.[13]

-

Chromatography: Separate the thiols using a reversed-phase C18 column.[13][14]

-

Detection: Quantify cysteamine using an electrochemical detector, which is sensitive to the thiol group.[13]

-

-

Protocol: HPLC with Fluorometric Detection

-

Sample Preparation & Reduction: As above, but dithiothreitol (DTT) can also be used for reduction.[13]

-

Derivatization: React the thiol groups in the sample with a fluorescent labeling agent, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin.[13]

-

Chromatography: Separate the fluorescently-tagged derivatives by reversed-phase HPLC.[13]

-

Detection: Detect and quantify the derivatives using a fluorescence detector.[13]

-

Caption: General experimental workflow for studying this compound pharmacology.

Conclusion and Implications for Drug Development

The evidence strongly supports the role of this compound as an effective oral prodrug for cysteamine. Its rapid and efficient conversion by pantetheinase (Vanin-1) makes it a viable delivery system for therapeutic applications targeting cysteamine-responsive conditions. For drug developers, this compound offers several advantages:

-

Alternative Therapy: It may serve as a better-tolerated alternative to direct cysteamine administration for conditions like cystinosis.[1]

-

Dual-Action Potential: In dyslipidemia, the delivery of cysteamine via this compound provides the active lipid-modulating agent, while the co-product, pantothenic acid, supports overall CoA metabolism.[2][15]

-

Established Safety: this compound has a long history of use as a dietary supplement with a favorable safety profile.[9][11]

Future research should focus on optimizing dosing strategies to maximize cysteamine delivery for specific indications and further elucidating the full spectrum of activities mediated by this compound-derived cysteamine.

References

- 1. Metabolism of this compound in cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound lipomodulation: evidence for cysteamine mediation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of this compound in cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and cystamine deplete cystine from cystinotic fibroblasts via efflux of cysteamine-cysteine mixed disulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapy of cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of cyst(e)amine in physiological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. altmedrev.com [altmedrev.com]

The Physiological Function of Pantethine vs. Pantothenic Acid: A Technical Guide

Abstract: This technical guide provides an in-depth comparison of the physiological functions of pantothenic acid (Vitamin B5) and its dimeric derivative, pantethine. While both molecules serve as precursors to the essential cofactor Coenzyme A (CoA), their metabolic fates and ultimate physiological impacts differ significantly. Pantothenic acid's primary role is confined to its function as a substrate for the CoA biosynthetic pathway. In contrast, this compound not only contributes to the CoA pool but also exerts distinct hypolipidemic effects, a property not observed with pantothenic acid supplementation alone. This document details the biochemical pathways, comparative mechanisms of action, quantitative efficacy in lipid modulation, and key experimental protocols relevant to the study of these compounds. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Two Forms of Vitamin B5

Pantothenic acid, known as vitamin B5, is a water-soluble B vitamin essential for all life.[1] Its biological significance stems from its role as the key precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in over 70 enzymatic pathways, including the metabolism of carbohydrates, proteins, and fats.[2][3]

This compound is the dimeric, stable disulfide form of pantetheine.[2][4] Structurally, it consists of two pantetheine molecules linked by a disulfide bridge.[5] Pantetheine itself is an intermediate in the CoA synthesis pathway, formed from pantothenic acid and the amino acid cysteine.[2] While pantothenic acid is ubiquitous in foods, this compound is less common and is primarily utilized as a dietary supplement.[6][7] The critical distinction lies in their metabolic pathways and physiological activities: pantothenic acid's function is primarily as a vitamin, whereas this compound exhibits additional therapeutic activities, particularly in the regulation of lipid metabolism.[5][8]

Biochemical and Metabolic Pathways

The physiological effects of both molecules are dictated by their absorption and subsequent enzymatic conversions within the cell.

Pantothenic Acid Metabolism and Coenzyme A Synthesis

Dietary pantothenic acid is typically ingested as CoA or acyl carrier protein (ACP), which must be hydrolyzed in the intestinal lumen to pantetheine and subsequently to free pantothenic acid to be absorbed.[3][6][9] Once inside the cell, pantothenic acid undergoes a universal five-step enzymatic process to be converted into CoA.[10][11]

The key steps are as follows:

-

Phosphorylation: Pantothenate Kinase (PanK) phosphorylates pantothenic acid to 4'-phosphopantothenate. This is the rate-limiting and primary regulatory step in the entire pathway.

-

Cysteine Addition: Phosphopantothenoylcysteine synthetase adds a cysteine molecule.

-

Decarboxylation: The product is then decarboxylated to form 4'-phosphopantetheine.

-

Adenylylation: Phosphopantetheine adenylyltransferase adds an AMP moiety from ATP to create dephospho-CoA.

-

Phosphorylation: Finally, dephospho-CoA kinase phosphorylates the 3'-hydroxyl group of the ribose moiety to yield the active Coenzyme A.[2]

The activity of PanK is subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA, which allows cells to tightly regulate the intracellular CoA pool.[11]

This compound Metabolism

Upon oral administration, this compound is not absorbed intact. It is rapidly hydrolyzed in the intestinal lumen by the enzyme pantetheinase into two molecules of pantetheine.[12] Pantetheinase further cleaves pantetheine into its constituent molecules: pantothenic acid and cysteamine.[2][12][13]

This metabolic fate is the primary differentiator between the two compounds. While the resulting pantothenic acid molecule enters the CoA synthesis pathway described above, the cell is also supplied with cysteamine, a potent aminothiol that has its own distinct biological activities.[12][14]

Comparative Physiological Functions

Role as a Coenzyme A Precursor

Both pantothenic acid and this compound serve as precursors for CoA synthesis.[15] this compound is considered a more direct or metabolically active form because it is structurally closer to the 4'-phosphopantetheine intermediate in the CoA pathway, bypassing the initial rate-limiting step involving PanK and the subsequent cysteine addition.[16] However, its rapid hydrolysis prior to absorption means its primary contribution to the CoA pool is via the liberated pantothenic acid.[12]

Lipid Metabolism Modulation: The Key Differentiator

The most significant functional difference is this compound's ability to modulate lipid profiles. Multiple clinical trials have demonstrated that this compound supplementation can significantly lower total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG), while sometimes increasing high-density lipoprotein cholesterol (HDL-C).[5][8][17] This effect is not seen even with high doses of pantothenic acid, indicating that the mechanism is not simply due to increased CoA synthesis.[5] The lipid-lowering effect is largely attributed to the actions of this compound's metabolites, particularly cysteamine.[14]

Mechanism of Action in Dyslipidemia (this compound)

Two primary mechanisms have been proposed to explain the hypolipidemic effects of this compound. These are not mutually exclusive and may act in concert.

-

Increased Coenzyme A Levels: One theory suggests that by providing a more direct precursor, this compound increases intracellular CoA levels.[5] Elevated CoA can allosterically regulate key enzymes and influence the expression of genes involved in lipid synthesis and catabolism.[5][18]

-

Cysteamine-Mediated Effects: A growing body of evidence suggests that the hydrolysis product, cysteamine, is the primary mediator of this compound's lipid-lowering action.[14] In vitro and in vivo studies have shown that cysteamine, but not pantothenic acid, can replicate the cholesterol-modulating effects of this compound.[14] Cysteamine is theorized to inactivate key sulfur-containing enzymes in the liver that are involved in cholesterol and triglyceride synthesis.[5]

Key enzymatic targets for this compound and its metabolites include:

-

HMG-CoA Reductase: Inhibition of this rate-limiting enzyme in cholesterol biosynthesis reduces the endogenous production of cholesterol.[8][18]

-

Acetyl-CoA Carboxylase (ACC): Inhibition of ACC, a critical enzyme in fatty acid synthesis, leads to reduced triglyceride synthesis.[18]

Quantitative Efficacy in Lipid Management

Numerous clinical studies have quantified the effects of this compound on serum lipids in hyperlipidemic subjects. The results demonstrate a consistent and statistically significant improvement in key cardiovascular risk markers.

| Study Type / Reference | Patient Population | Dosage | Duration | Total Cholesterol (TC) | LDL-C | Triglycerides (TG) | HDL-C |

| Systematic Review[19] | 646 hyperlipidemic subjects (28 trials) | Median: 900 mg/day (600-1200 mg range) | Avg: 13 weeks | ↓ 15% (by month 4) | ↓ 20% (by month 4) | ↓ 32% (by month 4) | Not significant |

| RCT[17][20] | 32 low-moderate CVD risk subjects | 600-900 mg/day | 16 weeks | ↓ Significant (P=0.040) | ↓ 11% (P=0.006) | Not significant | Not significant |

| Double-Blind RCT[4] | 29 hyperlipoproteinemia patients (Type IIB) | 900 mg/day (300 mg t.i.d.) | 8 weeks | ↓ 13.5% | ↓ 13.5% | ↓ ~30% (initial) | ↑ ~10% |

| Long-term Trial[21] | 24 dyslipidemia patients | Not specified | 12 months | ↓ Significant | ↓ Significant | ↓ Significant | ↑ Significant |

Table 1: Summary of Quantitative Data from Clinical Trials on this compound Supplementation.

Key Experimental Protocols

The differentiation and characterization of this compound and pantothenic acid rely on a variety of standardized experimental procedures.

Protocol for Clinical Evaluation of Hypolipidemic Agents

A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the efficacy of a compound like this compound.

-

Patient Recruitment: Subjects are screened based on predefined inclusion criteria (e.g., elevated LDL-C levels) and exclusion criteria (e.g., use of other lipid-lowering medications).[22]

-

Baseline Measurement: After a 9-12 hour fast, baseline blood samples are drawn to determine initial TC, LDL-C, HDL-C, and TG levels.[23]

-

Randomization: Subjects are randomly assigned to either the active treatment group (this compound) or a placebo group in a double-blind fashion.[17]

-

Intervention: The assigned capsules are administered for a predefined period (e.g., 8-16 weeks).[4][17]

-

Follow-up and Data Collection: Blood samples are collected at specified intervals throughout the study to monitor lipid levels and assess safety and tolerance.[17]

-

Statistical Analysis: After the trial concludes and data is unblinded, statistical methods are used to compare the changes in lipid parameters between the intervention and placebo groups.[17]

Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the HMG-CoA reductase enzyme, which catalyzes the conversion of HMG-CoA to mevalonate, consuming NADPH in the process.[7][24]

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), NADPH solution, HMG-CoA substrate solution, and the test compound (e.g., this compound, cysteamine) at various concentrations. A known inhibitor like pravastatin is used as a positive control.[24][25]

-

Reaction Mixture: In a 96-well plate, combine the assay buffer, NADPH, HMG-CoA substrate, and the test compound or control.[7]

-

Initiation: Initiate the reaction by adding a stock solution of the catalytic domain of human recombinant HMG-CoA reductase to each well.[24]

-

Measurement: Immediately place the plate in a spectrophotometer capable of kinetic measurements. Monitor the decrease in absorbance at 340 nm (the wavelength absorbed by NADPH) at 37°C over a period of 10-15 minutes.[24][26]

-

Data Analysis: The rate of NADPH consumption is proportional to enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). The IC50 value (the concentration required to inhibit 50% of the enzyme's activity) can then be determined.[7][27]

Protocol: Quantification of Cellular Coenzyme A

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for measuring CoA and its thioesters in biological samples.[28][29]

-

Sample Collection and Homogenization: Harvest cultured cells or animal tissues and immediately place them on ice. Homogenize the samples in an ice-cold extraction solution, such as perchloric acid (PCA), to precipitate proteins and quench enzymatic activity.[29]

-

Extraction: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C. The protein-free supernatant, which contains CoA and other small molecules, is collected for analysis.[29]

-

HPLC Analysis: Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).

-

Separation: Use a gradient elution protocol with mobile phases (e.g., phosphate buffers with an ion-pairing agent) to separate CoA, acetyl-CoA, and other related compounds.

-

Detection and Quantification: Detect the eluting compounds using a UV detector. The concentration of CoA in the sample is calculated by comparing the peak area to a standard curve generated with known concentrations of purified CoA.[29] More sensitive detection can be achieved with mass spectrometry (LC-MS).[30]

Protocol: Serum Lipid Profile Analysis

This standard clinical protocol measures the main lipid components in a blood sample.[31]

-

Sample Collection: Collect a blood sample from a patient following a 9-12 hour fast. Allow the blood to clot and then centrifuge to separate the serum.[23]

-

Total Cholesterol (TC) Measurement: Use an enzymatic, colorimetric method. Cholesterol esters are hydrolyzed, and the resulting cholesterol is oxidized by cholesterol oxidase, producing hydrogen peroxide. In a subsequent reaction catalyzed by peroxidase, the hydrogen peroxide reacts with a chromogen to produce a colored product, the intensity of which is proportional to the TC concentration and is measured spectrophotometrically.[32]

-

Triglycerides (TG) Measurement: Use a similar enzymatic method where lipase hydrolyzes triglycerides into glycerol and free fatty acids. The glycerol is then phosphorylated and oxidized, leading to a reaction that can be measured spectrophotometrically or fluorometrically.[32]

-

HDL-C Measurement: Precipitate non-HDL lipoproteins (LDL and VLDL) using a reagent (e.g., phosphotungstic acid/magnesium chloride). After centrifugation, the cholesterol remaining in the supernatant (HDL-C) is measured using the same enzymatic method as for TC.[32]

-

LDL-C Calculation: LDL-C is typically not measured directly but is calculated using the Friedewald equation: LDL-C = TC - HDL-C - (TG/5). This formula is valid for triglyceride levels below 400 mg/dL.[23]

Conclusion

Pantothenic acid and this compound, while biochemically related, exhibit distinct physiological profiles. The function of pantothenic acid is fundamentally that of a vitamin—an essential precursor for the synthesis of Coenzyme A. It does not possess intrinsic lipid-lowering capabilities. This compound, in contrast, functions as both a CoA precursor and a proactive hypolipidemic agent. Its metabolic cleavage to yield not only pantothenic acid but also cysteamine provides a dual mechanism of action. This allows this compound to modulate cholesterol and triglyceride synthesis pathways in a manner that pantothenic acid cannot. For researchers and drug development professionals, understanding this distinction is critical. This compound represents a molecule with therapeutic potential for managing dyslipidemia, a potential that appears to be mediated by its unique metabolic fate rather than simply an enhancement of its vitamin B5 activity.

References

- 1. Quantification of Coenzyme A in Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eujournal.org [eujournal.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Controlled evaluation of this compound, a natural hypolipidemic compound, in patients with different forms of hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 7. japsonline.com [japsonline.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. brainkart.com [brainkart.com]

- 10. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism of this compound in cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound lipomodulation: evidence for cysteamine mediation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. altmedrev.com [altmedrev.com]

- 17. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What is the mechanism of this compound? [synapse.patsnap.com]

- 19. enduranceresearch.com [enduranceresearch.com]

- 20. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effectiveness of long-term treatment with this compound in patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 23. The Measurement of Lipids, Lipoproteins, Apolipoproteins, Fatty Acids, and Sterols, and Next Generation Sequencing for the Diagnosis and Treatment of Lipid Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]

- 27. japsonline.com [japsonline.com]

- 28. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. Lipid Profile Test: Purpose, Procedure & Result Interpretation [blallab.com]

- 32. pubcompare.ai [pubcompare.ai]

Pantethine's Role in Regulating Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantethine, the dimeric form of pantetheine and a precursor to Coenzyme A (CoA), is a pleiotropic molecule with significant effects on cellular metabolism and inflammatory processes. Emerging evidence indicates that this compound's physiological activities extend to the regulation of gene expression, influencing a range of pathologies from neurodegenerative diseases to dyslipidemia. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates gene expression, with a focus on its impact on key signaling pathways, including NF-κB and SREBP2. We present a synthesis of current research, including quantitative data on gene expression changes, detailed experimental protocols for studying these effects, and visual representations of the underlying signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring compound that serves as a critical intermediate in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids.[1][2] Beyond its role in metabolism, this compound has demonstrated a remarkable ability to modulate inflammatory and immune responses.[1] Recent studies have begun to unravel the molecular underpinnings of these effects, revealing a significant role for this compound in the regulation of gene expression.

This guide will explore the multifaceted mechanisms through which this compound influences the transcriptional landscape of the cell. We will delve into its effects on inflammatory and metabolic signaling pathways, supported by quantitative data from preclinical studies. Furthermore, this document provides detailed experimental methodologies to facilitate further research in this promising area.

Mechanisms of Action in Gene Regulation